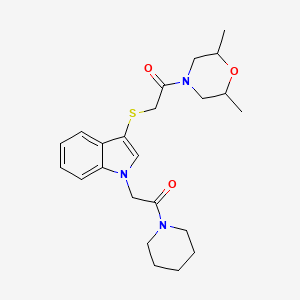

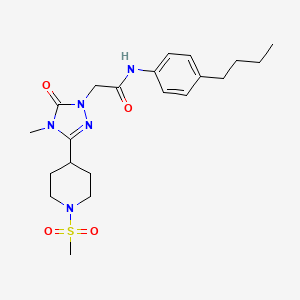

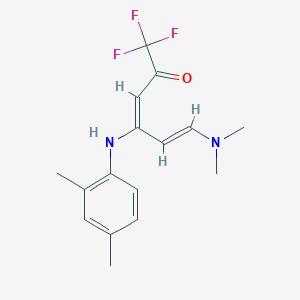

![molecular formula C20H21ClN4O3 B2975493 8'-氯-N-(2-甲氧基苯基)-4'-氧代-3',4'-二氢-1'H-螺[哌啶-4,2'-喹唑啉]-1-羧酰胺 CAS No. 1251630-66-6](/img/structure/B2975493.png)

8'-氯-N-(2-甲氧基苯基)-4'-氧代-3',4'-二氢-1'H-螺[哌啶-4,2'-喹唑啉]-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazolinone is a derivative of quinazoline and is considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . There are different techniques for the synthesis of quinazoline derivatives, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis

Quinazoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . The structure of quinazoline is planar and it is isomeric with other diazanaphthalenes of the benzodiazine subgroup .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized for medicinal purposes such as antimalarial and anticancer agents . They have shown substantial biological activities and there are different techniques for their synthesis .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a characteristic double-ring structure containing a benzene ring fused with a pyrimidine moiety .科学研究应用

Anticancer Activity

Quinazoline derivatives have been found to exhibit significant anticancer activity . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . For example, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazoline derivatives have been investigated as potential novel drug molecules .

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antifungal Activity

Quinazoline derivatives have demonstrated antifungal activity . This suggests their potential use in the treatment of fungal infections .

Antipsychotic Activity

Quinazoline derivatives have shown antipsychotic activity . This indicates their potential use in the management of psychiatric disorders .

Antimalarial Activity

Quinazoline derivatives have exhibited antimalarial activity . This suggests their potential application in the treatment of malaria .

Anti-Parkinsonism Activity

Quinazoline derivatives have demonstrated anti-Parkinsonism activity . This indicates their potential use in the treatment of Parkinson’s disease .

Anticonvulsant Activity

Quinazoline derivatives have shown anticonvulsant activity . This suggests their potential use in the management of seizure disorders .

作用机制

Target of Action

Quinazoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as pi–pi interactions and hydrogen bonding .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Quinazoline derivatives are known to induce various cellular responses, such as apoptosis .

安全和危害

未来方向

Quinazoline and its derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the design of new derivatives of quinazoline that prove to be successful agents in view of safety and efficacy to enhance life quality .

属性

IUPAC Name |

8-chloro-N-(2-methoxyphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3/c1-28-16-8-3-2-7-15(16)22-19(27)25-11-9-20(10-12-25)23-17-13(18(26)24-20)5-4-6-14(17)21/h2-8,23H,9-12H2,1H3,(H,22,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJCNJEDZLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)